N-{1-[(4-chlorophenyl)methyl]-1-cyanoethyl}acetamide
Description
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-2-cyanopropan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-9(16)15-12(2,8-14)7-10-3-5-11(13)6-4-10/h3-6H,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPINKHXPDJKMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(CC1=CC=C(C=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-chlorophenyl)methyl]-1-cyanoethyl}acetamide typically involves the reaction of 4-chlorobenzyl cyanide with acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-chlorophenyl)methyl]-1-cyanoethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted chlorophenyl derivatives.
Scientific Research Applications
N-{1-[(4-chlorophenyl)methyl]-1-cyanoethyl}acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{1-[(4-chlorophenyl)methyl]-1-cyanoethyl}acetamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets within proteins, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(4-bromophenyl)methyl]-1-cyanoethyl}acetamide
- N-{1-[(4-fluorophenyl)methyl]-1-cyanoethyl}acetamide
- N-{1-[(4-methylphenyl)methyl]-1-cyanoethyl}acetamide
Uniqueness
N-{1-[(4-chlorophenyl)methyl]-1-cyanoethyl}acetamide is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications.
Biological Activity
N-{1-[(4-chlorophenyl)methyl]-1-cyanoethyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings related to its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a cyano group, an acetamide moiety, and a para-chlorophenyl group. This configuration is believed to contribute to its biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in antibiotic development. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspases and modulation of cell cycle progression, particularly through the G1/S transition .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 8.107 | Induction of apoptosis via caspase activation |
| A549 | 10.0 | Cell cycle arrest and apoptosis |
| HepG2 | 12.0 | Modulation of ERK signaling pathway |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in cellular processes, which may lead to altered metabolic functions in target cells.
- Receptor Binding : It may bind to receptors on the surface of cells, triggering signaling pathways that result in therapeutic effects such as apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Activity : A comprehensive study evaluated the compound against a panel of Gram-positive and Gram-negative bacteria. Results indicated a strong inhibitory effect, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
- Cancer Cell Line Evaluation : In another study focusing on various cancer cell lines, this compound demonstrated selective cytotoxicity towards malignant cells while sparing normal cells, highlighting its therapeutic potential with reduced side effects .
Q & A
Q. What are the recommended synthetic routes for preparing N-{1-[(4-chlorophenyl)methyl]-1-cyanoethyl}acetamide and structurally related acetamides?
- Methodological Answer : Synthesis typically involves coupling reactions between substituted anilines and acyl chlorides or activated esters. For example:
- Dichloromethane-mediated coupling : React 4-chlorophenylmethyl-cyanoethylamine with acetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base at 273 K, achieving yields >75% for analogous compounds .
- DMF/K₂CO₃ systems : For sterically hindered derivatives, DMF with potassium carbonate at 65°C improves solubility, though yields may drop to ~29% due to competing side reactions .
- Slow evaporation crystallization : Single crystals for X-ray analysis are obtained by dissolving the crude product in toluene and allowing slow solvent evaporation .
Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using substituent-induced chemical shift trends. For example, the acetamide methyl group typically resonates at δ ~2.0–2.2 ppm, while aromatic protons from the 4-chlorophenyl group appear as doublets (δ 7.2–7.5 ppm, J = 8–9 Hz) .
- IR spectroscopy : Confirm the presence of cyano (C≡N, ~2240 cm⁻¹), amide C=O (~1650–1680 cm⁻¹), and N–H stretches (~3300 cm⁻¹) .
Q. What are the key structural features revealed by X-ray crystallography for similar 4-chlorophenyl acetamides?
- Methodological Answer : Single-crystal X-ray diffraction of analogs shows:
- Dihedral angles : The 4-chlorophenyl ring and acetamide moiety often form dihedral angles of ~60°–85°, influencing conjugation and intermolecular interactions .
- Hydrogen bonding : N–H···O bonds (2.8–3.0 Å) stabilize crystal packing, while weak C–H···Cl interactions may enhance thermal stability .
Q. What solvent systems are optimal for purification and recrystallization?
- Methodological Answer :
Q. How does the electron-withdrawing 4-chlorophenyl group influence reactivity in substitution reactions?
- Methodological Answer : The chlorine atom:
- Activates electrophilic substitution at the para position due to its -I effect.
- Deactivates the ring toward nucleophilic attack, directing reactions to the acetamide or cyanoethyl groups .
Advanced Research Questions
Q. How can biocatalytic cascades (e.g., Aldehyde Dehydrogenases) be applied to oxidize derivatives of this compound?
- Methodological Answer :
- Substrate specificity : Ald-DHs preferentially oxidize saturated analogs (e.g., N-(1-(4-chlorophenyl)-3-oxopropan-2-yl)acetamide) over α,β-unsaturated derivatives, with >80% conversion in 5 hours .
- Reaction optimization : Use phosphate buffer (pH 7.5) at 30°C with NAD⁺ cofactor recycling to enhance turnover .
Q. What strategies resolve contradictions in biological activity data for 4-chlorophenyl acetamide derivatives?
- Methodological Answer :
- Control experiments : Validate assay conditions using known inhibitors (e.g., thiazole derivatives) to rule off-target effects .
- SAR studies : Compare substituent effects (e.g., replacing chlorine with fluorine or methoxy groups) to isolate electronic vs. steric contributions .
Q. How do heterocyclic modifications (e.g., benzoxazole, thiazole) alter the compound’s pharmacological profile?
- Methodological Answer :
- Thiazole incorporation : React with 2-chloro-N-(4-chlorophenyl)acetamide and thiourea derivatives to form thiazole-acetamide hybrids, enhancing anticancer activity (IC₅₀ ~10–50 µM) .
- Benzoxazole derivatives : Introduce via Ullmann coupling or Pd-catalyzed C–N bonding, improving metabolic stability .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Methodological Answer :
Q. How do crystal packing interactions influence the compound’s physicochemical stability?
- Methodological Answer :
- Hydrogen-bond networks : N–H···O and C–H···π interactions in the crystal lattice correlate with melting points >400 K .
- Hirshfeld surface analysis : Quantify contributions of Cl···H (5–7%) and O···H (10–12%) contacts to overall stability .
Data Contradiction Analysis
-
Substrate Specificity in Oxidation () :
Ald-DHs show higher conversion for saturated substrates (4b) vs. unsaturated (4a). Contradictions may arise from enzyme active-site flexibility or solvent accessibility. Validate using kinetic assays (e.g., kcat/KM) and molecular dynamics . -
Synthetic Yields ( vs. 11) :
Dichloromethane/TEA systems yield >75% for simple acetamides, while DMF/K₂CO₃ gives lower yields (29%) for sterically hindered analogs. This discrepancy highlights the need for tailored base/solvent combinations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
